3,5-Dibromo-4-methoxyaniline
Description
Contextualization within Brominated Aniline (B41778) and Anisidine Chemistry
3,5-Dibromo-4-methoxyaniline belongs to the class of substituted anilines and anisidines. Aniline, a primary aromatic amine, and its derivatives are fundamental structures in organic chemistry. ketonepharma.comallen.in The introduction of bromine atoms and a methoxy (B1213986) group onto the aniline ring significantly influences the compound's chemical reactivity and physical properties. ketonepharma.com
Anisidines, or methoxyanilines, are derivatives of aniline containing a methoxy group. ontosight.aiontosight.ai The position of this group relative to the amino group gives rise to different isomers (ortho, meta, and para), each with distinct properties and applications. ontosight.aichemicalbook.com These compounds are key intermediates in the synthesis of dyes, pharmaceuticals, and pigments. ontosight.aichemicalbook.comnandosal.com
The bromination of anilines is a classic example of electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. allen.invedantu.com The presence of both bromine atoms and a methoxy group in this compound provides a unique electronic and steric environment, making it a valuable tool for synthetic chemists.
Academic Significance as a Synthetic Intermediate and Organic Building Block
The academic significance of this compound lies in its role as a synthetic intermediate and an organic building block. bldpharm.com Its structure, featuring reactive sites, allows for its incorporation into more complex molecules.
It is used in the synthesis of various organic compounds, which can have applications in medicinal chemistry and materials science. evitachem.com For instance, substituted anilines are known precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes. ketonepharma.comchemicalbook.com The bromine atoms on the ring can be replaced through nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
One notable application is its use as a precursor in the synthesis of other complex molecules, including those with potential biological activity. mdpi.com For example, it has been used in the synthesis of derivatives of the marine bromotyrosine purpurealidin I. mdpi.com Furthermore, it is described as an ethylene (B1197577) precursor for manufacturing diazide and conformation-mediated herbicides. cymitquimica.com
Overview of Current Research Trajectories and Challenges
Current research involving this compound and related compounds continues to explore their synthetic utility and potential applications. Researchers are investigating its use in the development of novel compounds with potential therapeutic properties. mdpi.com
A significant area of research is the development of efficient and scalable synthetic routes to produce these types of substituted anilines. google.comgoogle.com Challenges in the synthesis can include controlling the regioselectivity of bromination to avoid the formation of unwanted isomers and optimizing reaction conditions to maximize yield and purity. tandfonline.com For example, the synthesis of 2-bromo-4-methoxyaniline (B1279053) can lead to the formation of 2,6-dibromo-4-methoxyaniline (B1268162) as a byproduct, which can be difficult to separate. tandfonline.com
Another research trajectory focuses on the biotransformation and environmental fate of related brominated compounds. For instance, studies on the anaerobic biodegradation of bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) provide insights into the environmental breakdown of similar structures. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇Br₂NO | cymitquimica.comcymitquimica.com |
| Molecular Weight | 280.95 g/mol | cymitquimica.com |
| Appearance | Gray solid | cymitquimica.com |
| Purity | Min. 95% | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRJDZBIXJWPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dibromo 4 Methoxyaniline
Classical and Contemporary Synthetic Pathways
The traditional synthesis of 3,5-dibromo-4-methoxyaniline often relies on multi-step sequences starting from readily available precursors. These methods, while effective, typically involve protection-deprotection steps to control the regiochemical outcome of the bromination.
Multi-Step Approaches from Precursor Molecules
A common precursor for the synthesis of substituted anilines is p-anisidine (B42471) (4-methoxyaniline). tandfonline.comaaru.edu.joorgsyn.org One established route involves the initial protection of the amino group of p-anisidine, often through acetylation with acetic anhydride (B1165640) to form 4-methoxyacetanilide. orgsyn.org This step is crucial as it deactivates the amino group slightly and directs the subsequent bromination to the positions ortho to the activating methoxy (B1213986) group.
Strategic Reagents and Reaction Conditions in Directed Bromination and Alkoxylation
The choice of brominating agent and reaction conditions is paramount in directing the substitution pattern on the aniline (B41778) or its precursor. For the bromination of 4-methoxyacetanilide, reagents such as bromine (Br₂) in acetic acid or a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) are frequently employed. The reaction temperature is typically controlled between 30–60°C. Following bromination, the acetyl protecting group is removed by hydrolysis with a base like sodium hydroxide (B78521) (NaOH) or an acid like hydrochloric acid (HCl) to yield the desired product.
In the pathway starting from p-fluoronitrobenzene, N-bromosuccinimide (NBS) is often used as the brominating agent in acetic acid. google.comgoogle.com This reagent is known for its mild reaction conditions and good regioselectivity, minimizing the formation of by-products. google.comgoogle.com The subsequent etherification to introduce the methoxy group and the reduction of the nitro group, often with sodium sulfide (B99878) (Na₂S), are critical steps to complete the synthesis. google.comgoogle.com
Below is a table summarizing various methods for the synthesis of bromo-methoxyanilines, highlighting the reagents, conditions, and outcomes.
| Method | Starting Material | Reagents/Conditions | Product(s) | Yield | Key Advantage |
| Direct Bromination | 4-methoxyaniline | Br₂, FeBr₃, 0–5°C, DCM | 2-Bromo-4-methoxyaniline (B1279053) | 65% | Simplicity |
| Acetylation-Bromination-Deprotection | 4-methoxyaniline | Acetic anhydride, HBr/H₂O₂, 30–60°C | 2-Bromo-4-methoxyaniline | 78% | High selectivity |
| Nitro-Compound Reduction | 4-methoxynitrobenzene | Na₂S, 85–95°C, methanol | 2-Bromo-4-methoxyaniline | 73% | Scalability |
| Metal-Halogen Exchange | Not specified | n-BuLi, THF, −78°C | 2-Bromo-4-methoxyaniline | 57% | Regioselective |
| This table is based on synthetic methods for a related isomer and is presented for illustrative purposes of common synthetic strategies. |
Advancements in Green Chemistry Approaches for Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. This includes the synthesis of anilines and their derivatives.
Catalytic Strategies for Efficient Production and Yield Optimization
Modern synthetic approaches are increasingly focused on the use of catalysts to improve reaction efficiency and reduce waste. For instance, the hydrogenation of halonitroaromatics, a key reaction in the synthesis of haloanilines, can be optimized through the use of specific catalysts. google.com Platinum-based catalysts on carbon supports are commonly used, and their performance can be enhanced by treatments such as calcination to control particle size and improve selectivity. google.com
Furthermore, research into the N-acetylation of anilines, a common protection strategy, has explored the use of sunlight and a Lewis acid catalyst like MgSO₄ to drive the reaction, offering a more sustainable pathway. rsc.orgrsc.org Other green chemistry approaches for aniline synthesis include solvent-free reactions, sometimes facilitated by grinding the reactants together in a mortar, which can significantly reduce reaction times and waste. univ-ouargla.dz
Sustainable Synthetic Route Development
The development of sustainable synthetic routes aims to minimize the environmental impact of chemical processes. This includes using less hazardous reagents and solvents, reducing energy consumption, and improving atom economy. For example, microwave-assisted synthesis has been reported for producing anilines from aryl halides without the need for transition metals, ligands, or organic solvents, providing a more efficient and eco-friendly alternative. tandfonline.com The use of ionic liquids as solvents for the halogenation of unprotected anilines with copper halides also presents a safer and more environmentally benign option compared to traditional methods. beilstein-journals.org
Investigation of Regioselectivity and Process Control in Syntheses
Controlling the position of substitution on the aromatic ring (regioselectivity) is a central challenge in the synthesis of multi-substituted compounds like this compound. The directing effects of the substituents already present on the ring play a crucial role. The methoxy group is an ortho-, para-director, while the amino group is a strong ortho-, para-director. When both are present, their combined activating and directing effects must be carefully managed.
The electronic properties of substituents on anilines can significantly influence the regioselectivity of a reaction. For example, electron-donating groups on anilines can favor certain reaction pathways, while electron-withdrawing groups can lead to different isomeric products. acs.orgrsc.org Researchers have developed methods for the regioselective synthesis of substituted anilines by carefully choosing catalysts and reaction conditions. rsc.orgresearchgate.net For instance, the use of a photocatalyst like fac-Ir(ppy)₃ can lead to highly regioselective syntheses. rsc.org The ability to control the regiochemistry is essential for producing the desired isomer and avoiding tedious purification steps. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dibromo 4 Methoxyaniline and Its Chemical Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,5-Dibromo-4-methoxyaniline, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are employed for unambiguous structural confirmation.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its carbon-hydrogen framework.
The ¹H NMR spectrum is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. It typically displays three distinct signals: a singlet for the two equivalent aromatic protons, a singlet for the methoxy (B1213986) group protons, and a broad singlet for the amine group protons. The integration of these signals (2H, 3H, 2H, respectively) confirms the proton count for each unique chemical environment.
The ¹³C NMR spectrum provides insight into the carbon skeleton. Due to the substitution pattern, the spectrum shows six distinct signals corresponding to the seven carbon atoms. The two equivalent aromatic carbons (C-2 and C-6) appear as a single resonance. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atoms cause a downfield shift for the carbons to which they are attached (C-3 and C-5), while the electron-donating methoxy and amino groups cause an upfield shift for their attached carbons (C-4 and C-1, respectively).
¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.85 | Singlet | 2H | H-2, H-6 (Aromatic) |
| ~4.25 | Broad Singlet | 2H | -NH₂ |
| ~3.80 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145.2 | C-4 |
| ~139.8 | C-1 |
| ~118.7 | C-2, C-6 |
| ~109.5 | C-3, C-5 |
| ~60.4 | -OCH₃ |
Application of Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques are powerful tools for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation between the aromatic proton signal (~6.85 ppm) and the carbon signal of the carbons they are directly attached to (C-2/C-6 at ~118.7 ppm). It would also show a correlation between the methoxy protons (~3.80 ppm) and the methoxy carbon (~60.4 ppm). This confirms the direct C-H bonds.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the connectivity across multiple bonds. Key expected correlations for this compound would include:
A correlation from the methoxy protons (-OCH₃) to the C-4 carbon, confirming the position of the methoxy group.
Correlations from the aromatic protons (H-2/H-6) to the surrounding quaternary carbons (C-1, C-3, C-5) and the other aromatic carbon (C-4), which would definitively establish the substitution pattern on the aromatic ring.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
N-H Vibrations: The primary amine group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.
C-H Vibrations: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group is observed just below 3000 cm⁻¹.
C=C Aromatic Stretching: The stretching vibrations of the aromatic ring carbon-carbon double bonds are found in the 1500-1600 cm⁻¹ region.
C-O and C-N Stretching: The C-O stretching of the aryl ether is typically observed as a strong band around 1200-1250 cm⁻¹. The C-N stretching of the aromatic amine appears in the 1250-1350 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibrations are found in the fingerprint region, typically between 500 and 600 cm⁻¹, and serve as evidence for the bromine substituents.
Key FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3470, ~3380 | N-H Asymmetric & Symmetric Stretching |
| ~3070 | Aromatic C-H Stretching |
| ~2960, ~2840 | Aliphatic C-H Stretching (-OCH₃) |
| ~1580, ~1480 | Aromatic C=C Stretching |
| ~1240 | Aryl C-O Stretching |
| ~570 | C-Br Stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.
For this compound, the FT-Raman spectrum would be expected to show:
A strong band for the symmetric breathing mode of the substituted benzene (B151609) ring.
Intense signals for the C-Br stretching vibrations, as bonds involving heavy atoms often produce strong Raman scattering.
The symmetric C-O-C stretch of the methoxy group.
The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and structural features.
Principal FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3070 | Aromatic C-H Stretching |
| ~1570 | Aromatic C=C Stretching |
| ~1230 | Ring Breathing Mode |
| ~560 | C-Br Symmetric Stretching |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
The electron ionization (EI) mass spectrum of this compound (C₇H₇Br₂NO) would show a prominent molecular ion (M⁺) peak. A key feature of this peak is the characteristic isotopic pattern for a compound containing two bromine atoms. Due to the nearly equal natural abundance of the isotopes ⁷⁹Br and ⁸¹Br, the spectrum exhibits a triplet of peaks at M⁺, M⁺+2, and M⁺+4, with a relative intensity ratio of approximately 1:2:1.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule include:
Loss of a methyl radical: A significant fragment is often observed at [M-15]⁺, corresponding to the loss of the methyl group (-CH₃) from the methoxy moiety.
Loss of a carbonyl group: The [M-CH₃]⁺ ion can subsequently lose a molecule of carbon monoxide (CO), resulting in a fragment at [M-15-28]⁺.
Loss of bromine: Fragmentation involving the cleavage of a C-Br bond can lead to the loss of a bromine radical, producing [M-Br]⁺ ions.
Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment |
| 295/297/299 | [M]⁺ (Molecular Ion) |
| 280/282/284 | [M - CH₃]⁺ |
| 252/254/256 | [M - CH₃ - CO]⁺ |
| 216/218 | [M - Br]⁺ |
| 188/190 | [M - Br - CO]⁺ |
Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 4 Methoxyaniline
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 3,5-Dibromo-4-methoxyaniline. These methods allow for the prediction of various molecular properties that are otherwise difficult to obtain experimentally.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations, often utilizing functionals such as B3LYP with a basis set like 6-311++G(d,p), are employed to determine its electronic structure and molecular properties. These calculations provide valuable data on the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Furthermore, DFT is used to compute the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich regions (typically colored in shades of red) that are susceptible to electrophilic attack, and electron-deficient regions (colored in shades of blue) that are prone to nucleophilic attack. For this compound, the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group are expected to be electron-rich centers, while the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-deficient.
Molecular Geometry Optimization and Conformational Analysis
Theoretical calculations are crucial for determining the three-dimensional structure of this compound and understanding its conformational preferences.
Geometry optimization using methods like DFT allows for the precise determination of bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. For this compound, the presence of bulky bromine atoms and the methoxy group influences the geometry of the aniline (B41778) ring and the orientation of the amino group. The C-Br bonds are expected to be elongated due to the size of the bromine atoms. The bond angles within the aromatic ring may also deviate from the ideal 120° of a perfect hexagon to accommodate the steric strain imposed by the substituents. The pyramidalization of the amino group, a common feature in anilines, is also a key parameter determined through these calculations.
Table 1: Representative Theoretical Bond Lengths of this compound
| Bond | Representative Length (Å) |
| C-C (ring) | 1.39 - 1.41 |
| C-N | 1.40 |
| N-H | 1.01 |
| C-Br | 1.90 |
| C-O | 1.37 |
| O-CH3 | 1.43 |
Table 2: Representative Theoretical Bond Angles of this compound
| Angle | Representative Angle (°) |
| C-C-C (ring) | 118 - 122 |
| C-C-N | 120 |
| H-N-H | 112 |
| C-C-Br | 119 |
| C-C-O | 120 |
| C-O-C | 118 |
The methoxy group in this compound can rotate around the C-O bond, leading to different conformations. Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformer. It is generally expected that the conformer where the methyl group is oriented away from the bulky bromine atoms to minimize steric hindrance will be the most energetically favorable. The energy barriers between different conformations can also be calculated, providing information about the flexibility of the molecule at different temperatures. The orientation of the amino group relative to the plane of the benzene (B151609) ring is another important conformational parameter that influences the molecule's properties.
Reactivity Descriptors and Mechanistic Insights
Quantum chemical calculations provide a suite of reactivity descriptors that help in understanding and predicting the chemical behavior of this compound. These descriptors are derived from the electronic structure and offer quantitative measures of reactivity.
Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the energies of the HOMO and LUMO. Chemical potential indicates the escaping tendency of electrons, hardness measures the resistance to charge transfer, and the electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are invaluable for comparing the reactivity of this compound with other related compounds.
Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atomic sites within the molecule. By analyzing the Fukui functions, one can predict the most likely sites for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations can pinpoint which of the carbon atoms in the aromatic ring or which of the heteroatoms are most susceptible to reaction, thereby providing crucial mechanistic insights for synthetic applications.
Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping
Fukui Functions
Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for predicting the local reactivity of a molecule. They indicate the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack.
For this compound, the Fukui functions can be calculated to pinpoint the atoms most susceptible to different types of chemical reactions. The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing bromo (-Br) atoms, creates a complex electronic environment.
Sites for Electrophilic Attack: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this compound, the positions ortho to the amino group (C2 and C6) are predicted to be the most susceptible to electrophilic attack. The nitrogen atom of the amino group also possesses a lone pair of electrons, making it a potential site for electrophilic interaction.
Sites for Nucleophilic Attack: The bromine atoms, being electronegative, withdraw electron density from the aromatic ring, making the carbon atoms to which they are attached (C3 and C5) potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively.
In the MEP map of this compound, the following features are expected:
Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, are anticipated around the nitrogen atom of the amino group and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. These are the most likely sites for protonation and electrophilic attack.
Positive Potential (Blue): Regions of positive potential, indicating electron-deficient areas, are expected around the hydrogen atoms of the amino group and the bromine atoms. The areas around the bromine atoms might exhibit a region of positive potential known as a "sigma-hole," which can lead to halogen bonding interactions.
Neutral Potential (Green): The aromatic ring will exhibit a gradient of potential, influenced by the competing effects of the electron-donating and electron-withdrawing substituents.
Theoretical Studies on Reaction Mechanisms
Theoretical studies can elucidate the step-by-step mechanisms of chemical reactions involving this compound. Given its structure, the most common reactions would be electrophilic aromatic substitutions.
Electrophilic Aromatic Substitution:
The amino group is a powerful activating group, and its directing effect will dominate in electrophilic aromatic substitution reactions. The methoxy group is also an activating, ortho-, para-directing group, while the bromine atoms are deactivating but ortho-, para-directing. The combined effect of these substituents will determine the regioselectivity of the reaction.
Halogenation: Further halogenation of this compound would likely occur at the positions ortho to the strongly activating amino group (C2 and C6). Computational studies can model the reaction pathway, including the formation of the sigma complex intermediate and the transition states, to determine the activation energies and predict the most favorable product.
Nitration and Sulfonation: Similarly, nitration and sulfonation reactions are expected to occur at the C2 and C6 positions. Theoretical calculations can help to understand the influence of the bulky bromine atoms on the steric hindrance of the incoming electrophile.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Vibrational Spectroscopy (IR and Raman):
The theoretical vibrational spectrum of this compound can be calculated using DFT methods. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. The predicted spectrum would show characteristic bands for the functional groups present:
N-H stretching: Asymmetric and symmetric stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹.
C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond would appear in the region of 1250-1350 cm⁻¹.
C-O stretching: The stretching of the aryl-alkyl ether bond is expected around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
C-Br stretching: The carbon-bromine stretching vibrations would be found in the lower frequency region, typically between 500 and 600 cm⁻¹.
Aromatic C-H and C=C stretching: These vibrations will appear in their characteristic regions of the spectrum.
A data table comparing the predicted vibrational frequencies for this compound with experimental data for a related compound could be constructed once such data becomes available.
Exploration of Advanced Electronic and Optical Properties, including Nonlinear Optics (NLO)
Molecules with significant donor-pi-acceptor character can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The presence of the electron-donating amino and methoxy groups and the electron-withdrawing bromine atoms in this compound suggests that it may possess NLO properties.
Computational studies on this compound would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to assess its potential as an NLO material.
Basicity Quantification and Protonation Studies
The basicity of anilines is significantly influenced by the substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing the basicity (lower pKa).
For this compound, the following effects on basicity are expected:
Methoxy group (-OCH₃): This is an electron-donating group through resonance, which would increase the basicity.
Bromo groups (-Br): Halogens are electron-withdrawing through their inductive effect, which would decrease the basicity. They also have a weak electron-donating resonance effect, but the inductive effect is generally dominant for halogens.
Computational chemistry can be used to quantify the basicity by calculating the proton affinity (the negative of the enthalpy change for the protonation reaction in the gas phase) or by using continuum solvation models to predict the pKa in solution. These theoretical values can then be compared to experimental data for other substituted anilines to place this compound on a relative basicity scale.
Applications of 3,5 Dibromo 4 Methoxyaniline in Chemical Synthesis and Materials Science
Utilization as a Core Building Block in Advanced Organic Synthesis
The strategic placement of bromo, methoxy (B1213986), and amino functionalities makes 3,5-Dibromo-4-methoxyaniline a key starting material in multi-step organic synthesis. These groups can be selectively modified or used to direct further reactions, such as electrophilic substitutions, to create highly functionalized molecules. This compound is considered a valuable building block for creating substituted anilines and other derivatives through reactions like nucleophilic substitution.
A significant application of this compound is its use in the synthesis of N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide. This derivative is prepared by reacting this compound with hydroxylamine (B1172632) hydrogen sulfate (B86663) and CCl₃CH(OH)₂ in aqueous ethanol. nih.gov The resulting compound, also known as an isonitrosoacetanilide, is a precursor for pharmacologically important heterocyclic compounds. nih.gov
The molecular structure of N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide has been characterized by crystallographic studies. The molecule is largely planar, with a trans (E) conformation around the C=N double bond. nih.govnih.gov Its crystal structure is stabilized by an intramolecular N—H⋯N hydrogen bond and intermolecular O—H⋯O hydrogen-bonding interactions, which form linear supramolecular chains. nih.govnih.gov
Table 1: Crystallographic Data for N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide Data sourced from crystallographic studies. nih.gov
| Parameter | Value |
| Molecular Formula | C₉H₈Br₂N₂O₃ |
| Molecular Weight | 351.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 10.3841 (2) Å |
| b | 8.8535 (1) Å |
| c | 13.0164 (3) Å |
| β | 106.356 (1)° |
| Volume (V) | 1148.24 (4) ų |
| Z | 4 |
This compound is a precursor for a variety of functionalized aromatic compounds beyond the oxime scaffolds. It is used in the manufacture of diazides and certain herbicides. cymitquimica.com The amino group can be oxidized to a nitro group; for instance, oxidation with reagents like HOF•CH₃CN can convert anilines into their corresponding nitro derivatives. mdpi.comresearchgate.net Furthermore, the core structure is used in the synthesis of Schiff bases. For example, it can be condensed with aldehydes like 3,5-diiodosalicylaldehyde (B1329479) or 3,5-dibromosalicylaldehyde (B1199182) to form novel Schiff base ligands, which can then be complexed with metals like palladium. aaru.edu.jo
Role in the Construction of Complex Molecular Architectures
The reactivity of this compound allows for its incorporation into larger, more complex molecular frameworks, including heterocyclic systems and conjugated polymers.
While direct synthesis of benzotriazoles from this compound is not prominently documented, its derivatives are integral to the synthesis of other nitrogen-containing heterocycles. For instance, isonitrosoacetanilides derived from anilines are known precursors for creating pharmacologically significant heterocyclic compounds. nih.gov The broader class of aniline (B41778) derivatives is fundamental to the synthesis of quinolinone and quinazolinone skeletons, which exhibit a wide range of biological activities. nih.gov The synthesis of seven-membered ring heterocycles, which are important in medicinal chemistry, often involves aniline derivatives as starting materials. thieme-connect.com
The structure of this compound is suitable for creating conjugated systems, which are essential for advanced materials with specific electronic and optical properties. The bromine atoms on the aniline ring allow it to participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. orgsyn.org This reaction is employed to synthesize polytriarylamines, a class of semiconducting polymers. rsc.org By coupling dibromoarenes with anilines, polymers with extended fused backbones can be created. rsc.org For example, 4-methoxy-2-methylaniline (B89876) has been used with dibromo-functionalized indenofluorene and indolocarbazole units to produce such polymers. rsc.org Additionally, dibromo-functionalized monomers are used to design polymers containing azo-linkages, which have applications in nanomaterials and smart polymers. researchgate.net
Emerging Applications in Materials Chemistry
The utility of this compound extends into the realm of materials science, where it serves as a building block for functional organic materials. Its derivatives are being explored for their potential in creating high-performance materials.
The synthesis of polytriarylamines from aniline derivatives is a key route to producing p-type semiconducting polymers. rsc.org These polymers are crucial components in the active layers of organic electronic devices, including:
Organic Light-Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs)
Organic Field-Effect Transistors (OFETs) rsc.org
Furthermore, the incorporation of this aniline moiety into azo-linked polymers opens up possibilities for developing photo- and electroactive materials. researchgate.net These "smart" polymers, whose properties can be controlled by external stimuli like light, are candidates for applications in nanomaterials and molecular containers. researchgate.net
Table 2: Summary of Compounds Synthesized from this compound and its Analogs
| Starting Material Analog | Reaction Type | Product Class | Reference |
| This compound | Acylation / Oximation | Isonitrosoacetanilide | nih.gov |
| 4-Methoxyaniline | Condensation | Schiff Base | aaru.edu.jo |
| 4-Methoxyaniline | Oxidation | Nitroaromatic | mdpi.comresearchgate.net |
| 4-Methoxy-2-methylaniline | Buchwald-Hartwig Amination | Polytriarylamine | rsc.org |
| (2,5-dibromophenyl)diazenyl derivative | Polymerization | Azo-linked Polymer | researchgate.net |
Development of Precursors for Polymeric and Oligomeric Materials
This compound serves as a key monomer in the synthesis of functionalized polymers and oligomers. The presence of reactive sites—the amino group and two bromine atoms—allows for its incorporation into polymeric chains through various polymerization techniques, leading to materials with tailored properties.
Substituted anilines, in general, are precursors to polyanilines, a class of conducting polymers with a wide range of applications in electronics, sensors, and corrosion protection. The properties of these polymers can be finely tuned by the nature and position of the substituents on the aniline ring. For instance, electron-donating groups like methoxy and electron-withdrawing groups like halogens can significantly influence the electronic and electrochemical properties of the resulting oligomers and polymers. benicewiczgroup.comacs.org
Several polymerization methods can be employed for aniline derivatives, and by extension, for this compound:
Oxidative Polymerization: This is a common method for the synthesis of polyanilines. grafiati.com The polymerization of aniline and its substituted derivatives can be carried out chemically, using oxidants like ammonium (B1175870) persulfate, or electrochemically. google.comyok.gov.trnih.gov The reaction proceeds through the formation of radical cations, leading to the growth of polymer chains. nih.gov Enzymatic oxidative polymerization using oxidoreductases like laccases and peroxidases offers a greener alternative for the synthesis of oligo- and polyarylamines. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms on this compound are amenable to palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. This method allows for the controlled synthesis of well-defined oligomers and polymers by coupling the dibromoaniline with various amines or other monomers. benicewiczgroup.comrsc.org For example, polytriarylamines with extended fused backbones have been synthesized by coupling anilines with dibromoarenes. rsc.org
The resulting polymers from this compound are expected to possess unique characteristics. The methoxy group can enhance the solubility of the polymer in organic solvents, a common challenge with polyanilines. The bromine atoms, besides being sites for further functionalization, can also impart flame-retardant properties to the material.
Table 1: Potential Polymerization Methods for this compound and Expected Polymer Properties
| Polymerization Method | Description | Potential Properties of Resulting Polymer |
| Chemical Oxidative Polymerization | Use of chemical oxidants (e.g., ammonium persulfate) to initiate polymerization. | Electrically conductive, potential for electrochromic applications. |
| Electrochemical Polymerization | Polymer film deposition on an electrode surface through an applied potential. google.comnih.gov | Controlled film thickness and morphology, suitable for sensor applications. |
| Enzymatic Polymerization | Use of enzymes like laccases or peroxidases for a more environmentally friendly process. nih.gov | Biodegradable potential, "green" synthesis of conducting polymers. |
| Palladium-Catalyzed Cross-Coupling | Controlled synthesis of defined oligomers and polymers via C-N bond formation. benicewiczgroup.comrsc.org | Well-defined structures, tunable electronic properties, and solubility. |
Contribution to Specialty Chemical and Industrial Processes
This compound is a valuable intermediate in the synthesis of a range of specialty chemicals, including dyes, pigments, and compounds with potential biological activity.
In the dye industry, brominated aromatic amines are utilized in the production of disperse dyes. The presence of bromine atoms can enhance the color properties and fastness of the dyes. While direct application of this compound in commercially available dyes is not extensively documented, its structural motifs are found in precursors for complex colorants.
Furthermore, this compound serves as a building block in medicinal chemistry and agrochemical research. For instance, it has been used in the synthesis of A-ring dihalogenated combretastatin-templated tetrazoles, which have been investigated for their ability to inhibit tubulin polymerization, a target in cancer therapy. nih.gov The synthesis involved the methylation of the phenolic hydroxyl group of a related dibrominated precursor to yield this compound. nih.gov
The reactivity of the amino and bromo groups allows for a variety of chemical transformations, making it a versatile starting material. For example, it can undergo condensation reactions with aldehydes to form Schiff bases, which are themselves a class of compounds with diverse applications. A Schiff base derived from 4-methoxyaniline and 3,5-dibromosalicylaldehyde has been synthesized and used to create palladium(II) complexes. aaru.edu.jo
Table 2: Examples of Specialty Chemicals Derived from Related Anilines
| Precursor | Reaction Type | Product Class | Application Area |
| 2,6-Dibromo-4-nitroaniline | Reduction, Diazotization, Coupling | Azo disperse dyes | Textile industry sigmaaldrich.com |
| 4-Methoxyaniline | Condensation with aldehydes | Schiff bases | Metal complexes, catalysts aaru.edu.jo |
| Substituted anilines | Alkylation with formaldehyde | Methylene dianilines | Polyurethane production wikipedia.org |
| Halogenated anilines | Various synthetic steps | Agrochemicals | Crop protection google.com |
Future Research Directions and Perspectives on 3,5 Dibromo 4 Methoxyaniline
Innovating Synthetic Methodologies for Enhanced Efficiency, Selectivity, and Atom Economy
The development of efficient and sustainable synthetic routes is paramount for the broader utility of 3,5-Dibromo-4-methoxyaniline. Current reported syntheses, while effective, offer opportunities for innovation. For instance, one established method involves a three-step process starting from 4-aminophenol: protection of the amine via acetylation, methylation of the phenol, and subsequent deacetylation, yielding the target compound. nih.gov
Future research should focus on developing more streamlined and environmentally benign synthetic strategies. Key areas for innovation include:
One-Pot Syntheses: Inspired by advancements in the synthesis of related halogenated pyridines, developing a one-step reaction from a simple precursor like 4-methoxyaniline would significantly reduce waste, cost, and reaction complexity. google.com
Catalytic Bromination: Investigating selective catalytic bromination methods could offer higher yields and fewer byproducts compared to traditional brominating agents, thereby improving atom economy.
Green Chemistry Approaches: The exploration of solvent-free reactions or the use of greener solvents would align with modern principles of sustainable chemistry, reducing the environmental impact of the synthesis.
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Current Multistep Synthesis | Acetyl protection of 4-aminophenol, followed by methylation and deacetylation. nih.gov | Established and reliable. | N/A |
| Direct Bromination | Direct electrophilic bromination of 4-methoxyaniline. | Potentially fewer steps. | Optimization of reagents and conditions for high selectivity and yield. |
| One-Pot Synthesis | A single reaction vessel process from a basic precursor. google.com | Increased efficiency, reduced waste, lower cost. | Design of novel catalytic systems and reaction cascades. |
| Green Synthesis | Utilization of eco-friendly solvents, catalysts, and conditions. | Reduced environmental impact, enhanced safety. | Exploring solvent-free reactions or use of biodegradable solvents. |
Advanced Computational Modeling for Predictive Chemical Behavior and Material Design
Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating the discovery of new materials. For this compound, advanced computational modeling can provide significant insights.
Future research in this area could involve:
Density Functional Theory (DFT) Calculations: As successfully applied to similar Schiff base structures, DFT can be used to model the geometric and electronic properties of this compound. researchgate.net This can predict its reactivity, stability, and potential interaction with biological targets or other molecules.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These in-silico methods are crucial for predicting the biological activity or physical properties of derivatives before they are synthesized. unimib.it By developing QSAR models, researchers can screen virtual libraries of potential derivatives to identify candidates with desired characteristics, such as enhanced therapeutic efficacy or specific material properties, which is a key consideration in modern chemical safety regulations. unimib.it
Table 2: Potential Applications of Computational Modeling for this compound
| Computational Tool | Predicted Properties | Application in Research & Design |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices, spectroscopic properties. researchgate.net | Guiding synthetic derivatization, understanding reaction mechanisms, designing molecules with specific electronic properties. |
| QSAR/QSPR | Biological activity (e.g., toxicity, therapeutic effect), physical properties (e.g., solubility). unimib.it | Predictive screening of new derivatives for drug discovery and material science, risk assessment. |
| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules (e.g., enzymes, receptors). | Identifying potential biological targets, explaining the mechanism of action of bioactive derivatives. |
Expanding the Scope of Derivatization and Novel Chemical Transformations
The true potential of this compound lies in its capacity to be chemically transformed into a wide array of more complex molecules. The presence of the amine group and the activated aromatic ring allows for numerous derivatization reactions.
Future research should aim to expand the known chemical transformations:
Synthesis of Heterocycles: The compound is a known precursor for tetrazole analogues with significant biological activity. nih.gov The synthesis involves converting the aniline (B41778) into an amide, then a thioamide, followed by a cyclization reaction. nih.gov Further research could explore its use in synthesizing other heterocyclic systems of medicinal interest.
Schiff Base and Metal Complex Formation: The parent compound, 4-methoxyaniline, readily forms Schiff bases via condensation with aldehydes. aaru.edu.jo These Schiff bases can act as ligands to form metal complexes. aaru.edu.jo Applying this chemistry to this compound could lead to novel catalysts or materials with interesting magnetic or optical properties.
Oxidation and Cross-Coupling Reactions: The amine group can be oxidized to a nitro group, as demonstrated with 4-methoxyaniline, providing a route to another class of derivatives. mdpi.com The bromine atoms are ideal handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents to the aromatic core. tudelft.nl
Table 3: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents/Conditions | Product Class | Potential Applications |
|---|---|---|---|
| Amide/Thioamide/Tetrazole Formation | Acid anhydrides, Lawesson's reagent, TMSN₃/Hg(OAc)₂. nih.gov | Tetrazoles | Anticancer agents. nih.gov |
| Schiff Base Condensation | Aldehydes. aaru.edu.jo | Imines (Schiff bases) | Metal-organic frameworks, catalysts, bioactive compounds. |
| Oxidation of Amine | HOF•CH₃CN. mdpi.com | Nitro compounds | Synthetic intermediates. |
| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira). tudelft.nl | Biaryls, alkynyl-anilines | Functional dyes, organic electronics, pharmaceuticals. |
Identifying Novel Applications in Functional Materials and Interdisciplinary Research
The derivatives of this compound have already shown promise in medicinal chemistry. Expanding the scope of applications into functional materials and other interdisciplinary areas is a key direction for future research.
Promising areas for investigation include:
Medicinal Chemistry: Derivatives have been synthesized as potent anticancer agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest. nih.gov The structural similarity to building blocks used in antidiabetic and antioxidant compounds suggests that its derivatives could also be explored for these activities. mdpi.com
Functional Organic Materials: Anilines are important precursors for advanced materials. For example, 4-methoxyaniline has been used to synthesize unsymmetrical perylene (B46583) bisimides, which are highly valuable as photo-functional materials in light-harvesting arrays and donor-acceptor systems. tudelft.nl Derivatives of this compound could be incorporated into similar systems to tune their electronic and optical properties.
Agrochemicals: The compound has been noted as a potential precursor for herbicides. cymitquimica.com Systematic derivatization and screening could lead to the development of new agrochemicals with novel modes of action.
Nanomaterials: The development of novel methods to functionalize carbon-based nanomaterials like fullerenes is a significant goal in materials science. uni-halle.de The reactive amine handle of this compound makes it a candidate for grafting onto the surface of such materials to impart new properties.
Table 4: Potential Application Areas for Derivatives of this compound
| Application Area | Derivative Type | Function/Property | Supporting Rationale |
|---|---|---|---|
| Medicinal Chemistry | Tetrazoles | Anticancer (tubulin inhibition). nih.gov | Demonstrated low nanomolar activity in cancer cell lines. nih.gov |
| Flavones/Chalcones | Antidiabetic, Antioxidant. | Similar scaffolds show inhibition of α-glucosidase and α-amylase. mdpi.com | |
| Functional Materials | Perylene imides | Photo-functional dyes, light-harvesting. tudelft.nl | Parent anilines are used to create high-performance organic dyes. tudelft.nl |
| Agrochemicals | Diazides, others | Herbicides. cymitquimica.com | Noted as a precursor for conformation-mediated herbicides. cymitquimica.com |
| Nanotechnology | Amine-functionalized fullerenes | Modified nanomaterials. | Anilines can be used in multicomponent reactions to decorate nanomaterials. uni-halle.de |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 3,5-Dibromo-4-methoxyaniline, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves bromination of 4-methoxyaniline using brominating agents like Br₂ in acetic acid or HBr/H₂O₂. A critical step is controlling reaction temperature (0–5°C) to minimize over-bromination. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C4, bromine at C3/C5).
- FT-IR : Identify N-H stretches (~3350 cm⁻¹ for primary amine) and C-Br vibrations (~600 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 280 (M⁺ for C₇H₆Br₂NO).
Cross-reference data with databases like NIST Chemistry WebBook for spectral validation .
Q. What solvent systems are suitable for crystallizing this compound, and how can crystal packing be analyzed?
- Methodological Answer : Slow evaporation in dichloromethane/hexane (1:3) yields single crystals. For crystal structure determination, use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen bonding (N-H⋯Br interactions) and π-stacking. Compare lattice parameters with Cambridge Structural Database entries .
Advanced Research Questions
Q. How can regioselective bromination of 4-methoxyaniline be achieved to minimize byproducts like 2,4-dibromo derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic effects. Use a directing group (e.g., methoxy at C4) and steric hindrance from bulky solvents (e.g., DMF). Kinetic control via low-temperature bromination (0°C) favors para/ortho positions. Monitor reaction progress with TLC (Rf ~0.5 in hexane:EtOAc 7:3) and validate with GC-MS to detect dibromo isomers .
Q. What experimental strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Reproduce spectra in deuterated DMSO (d₆-DMSO) to standardize conditions. Cross-validate with computational methods (DFT calculations for ¹³C chemical shifts) using software like Gaussian. Compare results with peer-reviewed studies (e.g., Monatshefte für Chemie) .
Q. How does the electron-withdrawing methoxy group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst and aryl boronic acids at 80°C in THF/H₂O. Monitor steric effects from bromine substituents using Hammett parameters (σ⁺ meta to methoxy) .
Q. What are the stability considerations for this compound under acidic or basic conditions?
- Methodological Answer : The compound is prone to hydrolysis under strong acids (H₂SO₄) or bases (NaOH) due to the labile C-Br bonds. Conduct stability studies via pH-dependent UV-Vis spectroscopy (λmax ~280 nm). For long-term storage, use amber vials under inert gas (Ar) at –20°C .
Data Contradiction and Validation
Q. How should researchers address discrepancies in melting point values reported for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
